1,1-Cyclobutanedicarboxylic acid (CAS: 5445-51-2) is a highly specialized alicyclic dicarboxylic acid primarily procured as the critical bidentate chelating ligand for second-generation platinum-based active pharmaceutical ingredients (APIs) such as carboplatin. Characterized by a melting point of 158–163 °C and specific dissociation constants (pKa1 = 3.13, pKa2 = 5.88), this compound provides the exact steric bulk and coordination geometry required to form stable, square-planar metal complexes. In industrial procurement, its value lies not just in its structural role, but in its ability to dictate the aqueous solubility, formulation stability, and controlled hydrolysis kinetics of the resulting coordination compounds, making it an indispensable raw material in oncological drug manufacturing .
Substituting 1,1-cyclobutanedicarboxylic acid with acyclic analogs (such as malonic acid) or isomeric forms (like 1,2-cyclobutanedicarboxylic acid) fundamentally compromises the target metal complex. Acyclic dicarboxylates lack the rigid alicyclic ring, leading to a more flexible bite angle that drastically increases the lability of the resulting platinum complex, thereby accelerating unwanted hydrolysis and increasing off-target toxicity [1]. Conversely, the 1,2-isomer alters the spatial orientation of the carboxylate groups, failing to form the highly stable six-membered chelate ring required for carboplatin synthesis. For procurement teams, using the exact 1,1-isomer is non-negotiable to achieve the strict 10^-8 s^-1 hydrolysis rate constant and the specific hydrogen-bonding networks required for regulatory-compliant API stability [2].
The incorporation of the 1,1-cyclobutanedicarboxylate ligand significantly slows the aquation (hydrolysis) process of the platinum center compared to standard chloride ligands. When complexed, the 1,1-CBDCA ligand yields a hydrolysis rate constant of approximately 10^-8 s^-1, whereas baseline chloride ligands (as in cisplatin) exhibit a rate constant of 10^-5 s^-1 [1]. This 1000-fold reduction in lability is directly attributed to the stable bidentate chelation and steric hindrance of the cyclobutane ring, which protects the metal center from rapid nucleophilic attack by water.
| Evidence Dimension | Hydrolysis rate constant of the Pt(II) complex |
| Target Compound Data | ~ 10^-8 s^-1 (1,1-CBDCA bidentate complex) |
| Comparator Or Baseline | ~ 10^-5 s^-1 (Chloride ligand baseline) |
| Quantified Difference | 1000-fold reduction in hydrolysis rate |
| Conditions | Aqueous physiological conditions (37 °C) |
A lower hydrolysis rate is essential for API manufacturers to ensure controlled drug activation, reduced off-target toxicity, and reliable formulation stability.
Beyond its role as a primary synthetic precursor, free 1,1-cyclobutanedicarboxylic acid acts as an effective stabilizer in aqueous solutions of platinum(II) agents. When added to malonato-platinum solutions at pH 4–8, 1,1-CBDCA inhibits the unacceptable discoloration and precipitation that typically plague these formulations [1]. The steric bulk of the cyclobutane ring prevents unwanted polymerization or rapid degradation pathways that simpler acyclic dicarboxylic acids fail to arrest, maintaining visual and chemical stability over extended storage periods.
| Evidence Dimension | Formulation stability (discoloration/precipitation) |
| Target Compound Data | Stable solution maintained at pH 4–8 with 1,1-CBDCA addition |
| Comparator Or Baseline | Unstabilized malonato-platinum solutions (rapid discoloration and precipitation) |
| Quantified Difference | Complete prevention of precipitation and extended visual stability |
| Conditions | Aqueous solution, pH 4–8, ambient storage |
Procurement of 1,1-CBDCA as a stabilizing excipient prevents costly batch failures and extends the shelf-life of sensitive transition-metal liquid formulations.
The specific acidity of 1,1-cyclobutanedicarboxylic acid (pKa1 = 3.13, pKa2 = 5.88) provides an optimal thermodynamic window for controlled deprotonation and subsequent metal complexation . Compared to simple acyclic dicarboxylic acids like malonic acid (pKa1 = 2.83, pKa2 = 5.69), the slightly higher pKa values of 1,1-CBDCA allow for a more controlled, slower precipitation of the final coordination complex during the neutralization phase. This controlled kinetic precipitation results in higher purity crystals with significantly lower levels of polymeric metal impurities.
| Evidence Dimension | Acid dissociation constants (pKa) |
| Target Compound Data | pKa1 = 3.13, pKa2 = 5.88 |
| Comparator Or Baseline | Malonic acid (pKa1 = 2.83, pKa2 = 5.69) |
| Quantified Difference | ~0.3 unit shift in pKa1, enabling finer pH control during synthesis |
| Conditions | Aqueous titration at 25 °C |
Precise pH control during the chelation step is critical for maximizing API yield and meeting strict pharmacopeial purity standards without requiring excessive recrystallization.
Directly leveraging its ability to form highly stable bidentate chelates with a 10^-8 s^-1 hydrolysis rate, this compound is the mandatory starting material for synthesizing carboplatin. It ensures the final API meets safety and efficacy profiles that chloride-based precursors cannot achieve [1].
Utilizing its steric bulk and specific pKa profile, 1,1-CBDCA is employed as an excipient to stabilize malonato-platinum and other transition metal solutions, preventing premature precipitation and discoloration during long-term storage [2].
In the synthesis of advanced complexes like dicycloplatin, free 1,1-cyclobutanedicarboxylic acid is used to form stable hydrogen-bonded supramolecular networks with the active platinum center, improving both the aqueous solubility and the solid-state stability of the drug [3].
Corrosive